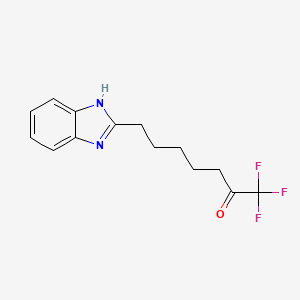

7-(1H-Benzoimidazol-2-yl)-1,1,1-trifluoroheptan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzimidazole is a heterocyclic compound that is part of many bioactive compounds. It’s known for its diverse biological and clinical applications. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Synthesis Analysis

Benzimidazole compounds can be synthesized through various methods. For instance, one method involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent .Molecular Structure Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Benzimidazole compounds can undergo various chemical reactions. For example, 2-substituted-1H-benzimidazole derivatives can be synthesized by nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole compounds can vary widely. For example, benzimidazole is a white crystal . The UV-vis spectrum, as well as effects of solvents, have been investigated for some benzimidazole compounds .Aplicaciones Científicas De Investigación

DNA Interaction and Cellular Applications

Benzimidazole derivatives, like Hoechst 33258, a closely related compound, are known for their strong binding to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. This property makes them valuable as fluorescent DNA stains, facilitating chromosome and nuclear staining, analysis of nuclear DNA content values in flow cytometry, and the study of plant chromosomes. Beyond staining, such derivatives are explored for their potential as radioprotectors and topoisomerase inhibitors, providing a foundation for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Synthetic Chemistry and Material Science

The chemistry and properties of benzimidazole derivatives are subjects of intense research due to their fascinating variability. Studies encompass the preparation and properties of these compounds, including their protonated and/or deprotonated forms, and their complex compounds. Such research identifies blind spots and points of potential interest for future investigation, including unknown analogues (Boča, Jameson, & Linert, 2011).

Therapeutic Potential Beyond Anticancer Applications

The therapeutic potential of benzimidazole compounds spans antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant and depressant activities. This diversity makes the benzimidazole nucleus a key scaffold in the development of new therapeutic agents, emphasizing the need for understanding the synthesis and role of benzimidazole-derived compounds across diseases. The therapeutic relevance underscores the significant role benzimidazoles play in drug discovery and development (Babbar, Swikriti, & Arora, 2020).

Synthetic Approaches to Biologically Active Compounds

Synthetic chemists focus on developing new procedures to access benzazoles and derivatives due to their diverse biological activities. The interest in compounds with the guanidine moiety, such as 2-aminobenzimidazole and its analogs, is driven by their potential therapeutic applications. This review covers the chemical aspects of 2-guanidinobenzoazoles as potential therapeutic agents and highlights recent synthetic approaches to these compounds, illustrating the variety of modifications and functionalizations possible (Rosales-Hernández et al., 2022).

Mechanisms of Action and Biological Impact

Benzimidazole fungicides serve as specific inhibitors of microtubule assembly by binding to their heterodimeric subunit, the tubulin molecule. This mechanism of action, elucidated through studies in fungal cell biology and molecular genetics, provides insights into the structural and functional organization of microtubules. Research in this area promises to advance our understanding of the benzimidazole binding site on tubulin and its role in microtubule assembly (Davidse, 1986).

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have been found to interact with various biological targets, including tubulin proteins .

Mode of Action

It’s known that benzimidazole derivatives can bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, thus resulting in the malsegregation of chromosomes .

Biochemical Pathways

It’s known that benzimidazole derivatives can affect various biochemical pathways, including those involved in oxidative stress .

Pharmacokinetics

It’s known that benzimidazole derivatives have high gi absorption and are bbb permeant .

Result of Action

It’s known that benzimidazole derivatives can have various effects, including antineoplastic activity and the ability to scavenge peroxyl radicals .

Action Environment

It’s known that benzimidazole derivatives can have their action influenced by various factors, including the presence of free radicals .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-(1H-benzimidazol-2-yl)-1,1,1-trifluoroheptan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O/c15-14(16,17)12(20)8-2-1-3-9-13-18-10-6-4-5-7-11(10)19-13/h4-7H,1-3,8-9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFKHCKWTSXIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCCC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-ethoxyethoxy)methyl]-2-methyl-N-(prop-2-yn-1-yl)aniline](/img/structure/B2563633.png)

![N-Methyl-N-[(1-methyl-4,5,6,7-tetrahydrobenzimidazol-2-yl)methyl]prop-2-enamide](/img/structure/B2563634.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 5-phenylisoxazole-3-carboxylate](/img/structure/B2563636.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2563637.png)

![2-[[4-(1,2,4-Triazol-1-yl)anilino]methylidene]propanedinitrile](/img/structure/B2563639.png)

![[3-(1,1,1-Trifluoro-2-methylpropan-2-yl)phenyl]methanol](/img/structure/B2563646.png)

![N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2563650.png)